![molecular formula C10H12F6MgO6 B3040785 Magnesium1,1,1-trifluoro-2,4-pentanedionate CAS No. 240131-46-8](/img/structure/B3040785.png)
Magnesium1,1,1-trifluoro-2,4-pentanedionate
Overview
Description
Stable Dimeric Magnesium(I) Compounds: From Chemical Landmarks to Versatile Reagents
The study of stable dimeric magnesium(I) compounds has revealed a unique chemistry primarily characterized by the Mg-Mg single bond, which is deformable and stabilized by sterically demanding chelating anionic N-ligands. These ligands are crucial in preventing disproportionation and have allowed these compounds to become valuable in various reduction reactions. The compounds are hydrocarbon soluble and offer selectivity and safety as reducing agents. This research provides insights into the synthesis, molecular structures, and further chemistry of these compounds, comparing them to related magnesium(II) hydrides and dimeric zinc(I) compounds .
Oxidative Dehydrogenation of n-Pentane on Magnesium Vanadate Catalysts
Magnesium vanadate catalysts, specifically Mg2V2O7 and Mg3V2O8, have been synthesized and tested for their effectiveness in the oxidative dehydrogenation of n-pentane. The study found that Mg3V2O8 showed higher selectivity towards dehydrogenation products. The addition of antimony oxide to the magnesium vanadates enhanced the selectivity of the dehydrogenation process. The catalysts remained stable throughout the reaction, with no new phases detected, indicating the robustness of the magnesium vanadate structures .
Preparation and Characterization of MgO Thin Films Deposited by Spray Pyrolysis of Mg(2,4-pentanedionate)2
Magnesia thin films have been successfully deposited using spray pyrolysis of magnesium (2,4-pentanedionate)2. The process involved ultrasonic nebulization of aqueous and alcoholic solutions followed by thermal decomposition on various substrates at temperatures ranging from 400 to 540°C. The resulting MgO films exhibited strong (100) orientation, especially when deposited from alcoholic solutions at 470°C on alumina-coated sapphire or when aqueous solutions were used followed by oxygen anneals at higher temperatures. This study demonstrates the potential of using magnesium (2,4-pentanedionate)2 for the preparation of oriented MgO thin films .
Scientific Research Applications
Synthesis and Characterization for Thin Film Growth : Magnesium 1,1,1-trifluoro-2,4-pentanedionate has been used in the synthesis and characterization of precursors for metal−organic chemical vapor deposition (MOCVD). These precursors are significant for MgO thin film growth, offering low melting points and high volatilities, which are advantageous for the deposition process (Wang et al., 2005).
Proton Magnetic Resonance Studies : Research has been conducted using proton magnetic resonance to study metal perchlorates containing 2,4-pentanedione. This study contributes to understanding the behavior of magnesium ions in such complexes (Leeuwen & Praat, 1970).
Spray Pyrolysis of Thin Films : Magnesium 1,1,1-trifluoro-2,4-pentanedionate has been utilized in the preparation of magnesia thin films through spray pyrolysis. This method involves nebulizing and thermally decomposing the compound onto substrates, which is useful in materials science (DeSisto & Henry, 1991).
Synthesis and Modification of Mg(OH)2 and MgO : The compound has been implicated in the synthesis and modification of magnesium hydroxide and magnesium oxide, which have numerous applications in science and industry. Methods of obtaining and modifying these compounds have been explored, emphasizing their role as flame retardants and catalysts (Pilarska, Klapiszewski, & Jesionowski, 2017).
Ionic-Liquid-Based Polymer Gel Electrolyte : Studies on magnesium ion conducting gel polymer electrolytes based on magnesium triflate and ionic liquids highlight the potential of Magnesium 1,1,1-trifluoro-2,4-pentanedionate in rechargeable magnesium batteries, demonstrating good electrical conductivity and stability (Pandey & Hashmi, 2009).
Metal–Organic Framework Construction : The compound has been used in synthesizing novel metal complexes for metal–organic frameworks (MOFs), providing a foundation for understanding the structural features and potential applications in catalysis and framework construction (Többens et al., 2008).
Safety and Hazards
properties
IUPAC Name |
magnesium;(Z)-5,5,5-trifluoro-4-oxopent-2-en-2-olate;dihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5F3O2.Mg.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2,9H,1H3;;2*1H2/q;;+2;;/p-2/b2*3-2-;;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJDZQKGGDMWCY-UDVCPWNYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)[O-].CC(=CC(=O)C(F)(F)F)[O-].O.O.[Mg+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/[O-].C/C(=C/C(=O)C(F)(F)F)/[O-].O.O.[Mg+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6MgO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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